

(2R)-2,5-dimethylhexanoic acid enantiomer properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,5-Dimethylhexanoic acid

Cat. No.: B3165638

[Get Quote](#)

An In-depth Technical Guide to the Enantiomeric Properties of **(2R)-2,5-Dimethylhexanoic Acid**

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited experimental data is publicly available for the specific enantiomers of **2,5-dimethylhexanoic acid**. This guide summarizes the known information and provides generalized experimental protocols based on methodologies for analogous chiral carboxylic acids.

Introduction

(2R)-2,5-dimethylhexanoic acid is a chiral carboxylic acid that, along with its (S)-enantiomer, presents significant interest in the fields of pharmaceutical and chemical synthesis due to its unique structural characteristics.^[1] As a chiral building block, the stereochemistry at the C2 position is crucial for its biological activity and interaction with other chiral molecules.^[1] This technical guide provides a comprehensive overview of the known properties of the (2R)-enantiomer, methods for its synthesis and analysis, and potential biological relevance.

Physicochemical Properties

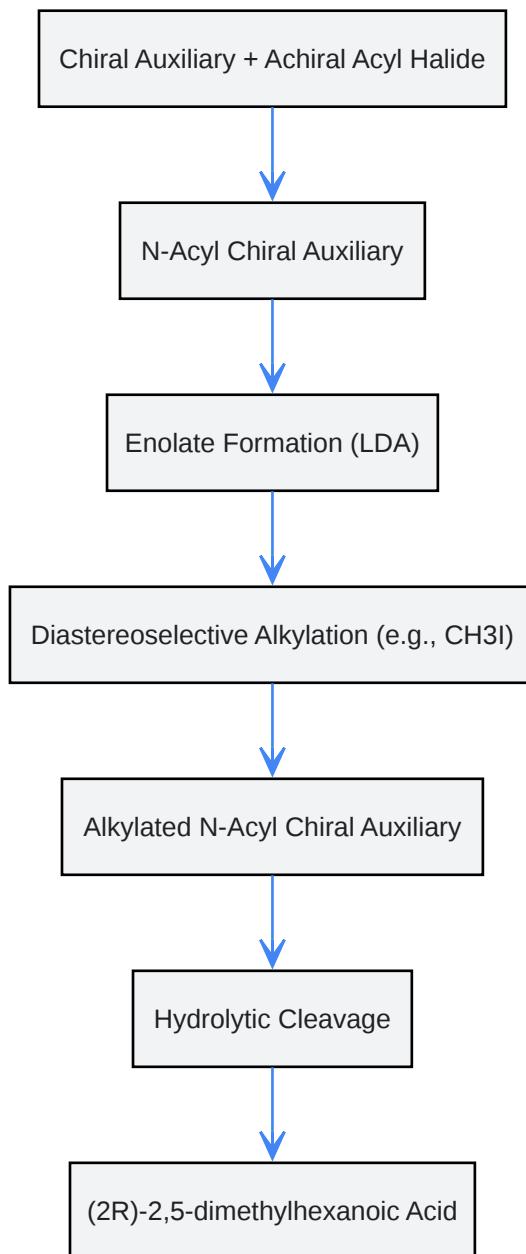
Specific experimental data comparing the physicochemical properties of the (2R) and (S) enantiomers of **2,5-dimethylhexanoic acid** are not readily available in the literature. However,

computed properties for the (2R)-enantiomer and general properties of the racemic mixture provide valuable insights.

Table 1: Computed Physicochemical Properties of (2R)-2,5-Dimethylhexanoic Acid

Property	Value	Source
Molecular Formula	C ₈ H ₁₆ O ₂	[1] [2]
Molecular Weight	144.21 g/mol	[1] [2]
XLogP3	2.6	[2]
Hydrogen Bond Donor Count	1	[2]
Hydrogen Bond Acceptor Count	2	[2]
Rotatable Bond Count	4	[2]
Exact Mass	144.115029749 Da	[2]
Topological Polar Surface Area	37.3 Å ²	[2]

Optical Activity: The (2R)-2,5-dimethylhexanoic acid enantiomer has been documented to possess optical activity, indicated by a (+) sign, though specific rotation values are not consistently reported in publicly available data.[\[1\]](#)


Synthesis and Chiral Resolution

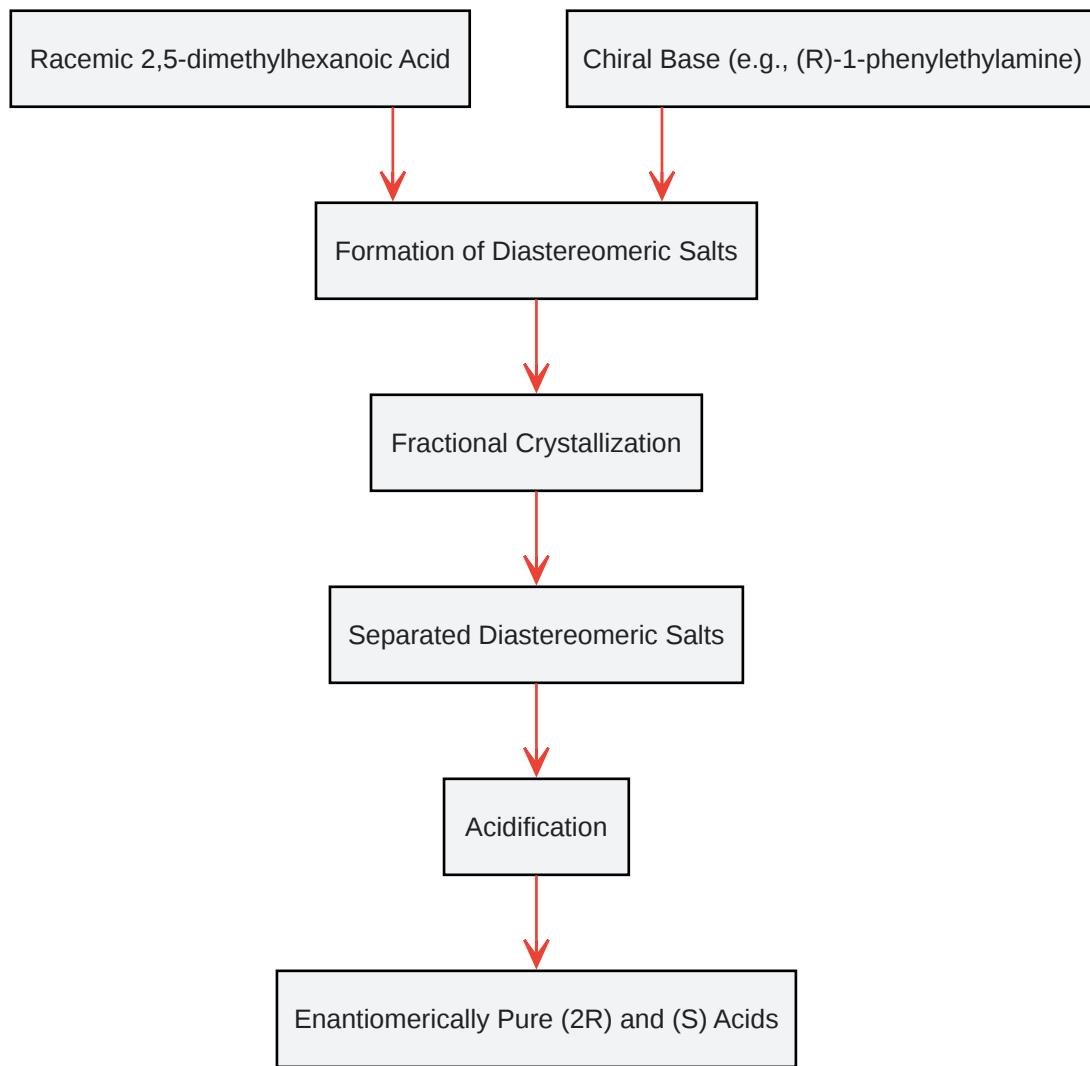
The preparation of enantiomerically pure (2R)-2,5-dimethylhexanoic acid can be achieved through enantioselective synthesis or by resolution of the racemic mixture.

Enantioselective Synthesis

While a specific, detailed protocol for the enantioselective synthesis of (2R)-2,5-dimethylhexanoic acid is not extensively documented, general strategies for the asymmetric synthesis of α -chiral carboxylic acids can be applied. One notable approach is the use of chiral auxiliaries, such as Evans oxazolidinones, to direct stereoselective alkylation.[\[1\]](#)

Diagram 1: General Workflow for Enantioselective Synthesis

[Click to download full resolution via product page](#)


Caption: A generalized workflow for the enantioselective synthesis of a chiral carboxylic acid using a chiral auxiliary.

Chiral Resolution of Racemic 2,5-Dimethylhexanoic Acid

The separation of a racemic mixture of **2,5-dimethylhexanoic acid** into its individual enantiomers is a crucial process. Common methods include classical resolution via diastereomeric salt formation and enzymatic resolution.[3][4]

This method involves reacting the racemic acid with a chiral base to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.[4][5]

Diagram 2: Workflow for Classical Chiral Resolution

[Click to download full resolution via product page](#)

Caption: A schematic representation of the classical resolution of a racemic carboxylic acid.

- Materials: Racemic **2,5-dimethylhexanoic acid**, a chiral resolving agent (e.g., (R)-(+)- α -methylbenzylamine or a cinchona alkaloid), suitable solvent (e.g., ethanol, acetone).
- Procedure:

- Dissolve the racemic **2,5-dimethylhexanoic acid** in a minimal amount of a suitable hot solvent.
- Add an equimolar amount of the chiral resolving agent.
- Allow the solution to cool slowly to promote the crystallization of one diastereomeric salt.
- Collect the crystals by filtration.
- The enantiomerically enriched acid can be recovered by treating the diastereomeric salt with a strong acid (e.g., HCl) and extracting with an organic solvent.
- The enantiomeric excess (e.e.) of the resolved acid should be determined by a suitable analytical method (see Section 4).

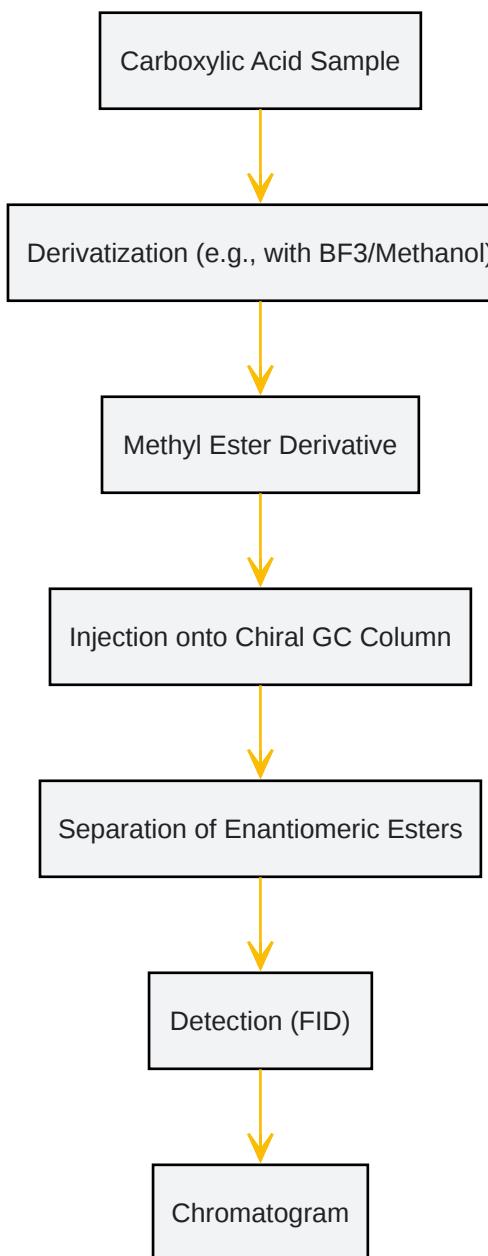
Analytical Methods for Enantiomeric Discrimination

The determination of the enantiomeric purity of **(2R)-2,5-dimethylhexanoic acid** is essential. Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC) are the most common techniques.^[3]

Chiral High-Performance Liquid Chromatography (HPLC)

Direct separation of enantiomers can be achieved using a chiral stationary phase (CSP). For acidic compounds, mobile phase additives are often used to improve separation.^[6]

Table 2: Representative Chiral HPLC Conditions for Carboxylic Acids


Parameter	Condition
Chiral Stationary Phase	Polysaccharide-based (e.g., Chiraldex AD-H)
Mobile Phase	n-Hexane:Isopropanol:Trifluoroacetic acid (e.g., 90:10:0.1)
Flow Rate	1.0 mL/min
Detection	UV at 210 nm
Column Temperature	25 °C

Note: These are general conditions and require optimization for **2,5-dimethylhexanoic acid**.[\[3\]](#)

Chiral Gas Chromatography (GC)

Chiral GC analysis of carboxylic acids typically requires derivatization to a more volatile ester, such as a methyl ester.[\[3\]](#)

Diagram 3: Workflow for Chiral GC Analysis

[Click to download full resolution via product page](#)

Caption: A typical workflow for the chiral gas chromatography analysis of a carboxylic acid.

- Derivatization to Methyl Ester:
 - Dissolve approximately 10 mg of **2,5-dimethylhexanoic acid** in 1 mL of methanol.[3]
 - Add a few drops of a catalyst, such as concentrated sulfuric acid or boron trifluoride-methanol complex.[3]

- Heat the mixture under reflux for 1-2 hours.[3]
- After cooling, add water and extract the methyl ester with a non-polar solvent (e.g., hexane or diethyl ether).[3]
- Dry the organic layer over anhydrous sodium sulfate and concentrate it.[3]
- GC Conditions:
 - Column: Chiral capillary column (e.g., Chirasil-Dex CB).[3]
 - Carrier Gas: Helium or Hydrogen.[7]
 - Injector Temperature: 250 °C.[3]
 - Oven Program: Isothermal or a temperature gradient (e.g., 80 °C for 2 min, then ramp at 5 °C/min to 180 °C).[3]
 - Detector: Flame Ionization Detector (FID) at 250 °C.[3]

Biological Activity and Pharmacokinetics

Specific studies on the biological activity and pharmacokinetic profile of (2R)-**2,5-dimethylhexanoic acid** are limited in publicly accessible literature. However, the biological effects of chiral compounds are often enantiomer-specific due to the stereoselective nature of interactions with enzymes and receptors. It is known that some branched-chain carboxylic acids exhibit antimicrobial or antifungal properties.[1]

Differences in the absorption, distribution, metabolism, and excretion (ADME) of the (2R) and (S) enantiomers are anticipated. The metabolism of branched-chain fatty acids can be complex and may differ from that of their straight-chain counterparts.

Further research is required to elucidate the specific biological targets, signaling pathways, and pharmacokinetic parameters of (2R)-**2,5-dimethylhexanoic acid**.

Conclusion

(2R)-2,5-dimethylhexanoic acid is a valuable chiral building block with potential applications in various fields. While comprehensive experimental data on its enantiomeric properties are currently scarce, this guide provides a framework based on established principles and methodologies for analogous compounds. The detailed protocols for synthesis, resolution, and analysis will aid researchers in further investigating the unique characteristics and potential applications of this chiral molecule. Future studies are warranted to fully characterize its physical, chemical, and biological properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 2,5-Dimethylhexanoic acid | 90201-13-1 [smolecule.com]
- 2. (2r)-2,5-Dimethylhexanoic acid | C8H16O2 | CID 93595021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. gcms.cz [gcms.cz]
- To cite this document: BenchChem. [(2R)-2,5-dimethylhexanoic acid enantiomer properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3165638#2r-2-5-dimethylhexanoic-acid-enantiomer-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com